beta-D-Galactopyranoside, methyl, 6-benzoate
Description
Significance of Methyl Glycosides in Carbohydrate Research
Methyl glycosides are carbohydrates in which the hydroxyl group on the anomeric carbon is replaced by a methoxy (B1213986) group. These compounds are of paramount importance in carbohydrate research for several key reasons. Firstly, the formation of a methyl glycoside protects the anomeric center, preventing the sugar from opening into its acyclic aldehyde or ketone form. This stabilization is crucial for many analytical techniques and multi-step synthetic procedures.
Secondly, methyl glycosides serve as versatile starting materials for the synthesis of a wide array of carbohydrate derivatives. rsc.org Their stability allows for selective modification of the other hydroxyl groups on the sugar ring. mdpi.com Furthermore, in the structural analysis of complex polysaccharides, methylation is a key technique. By converting all free hydroxyl groups into stable methyl ethers, the glycosidic linkages that connect the monosaccharide units are preserved. Subsequent hydrolysis of the polysaccharide breaks these glycosidic bonds, and the positions of the newly formed hydroxyl groups reveal the original linkage points within the polymer structure. britannica.com
Contextualizing β-D-Galactopyranoside Structures in Academic Research
β-D-Galactopyranosides are glycosides containing the sugar galactose in its pyranose (six-membered ring) form with a β-configuration at the anomeric center (C1). These structures are biologically ubiquitous and serve as critical recognition motifs in a multitude of biological processes. For instance, β-galactoside-containing ligands are preferentially bound by galectins, a family of proteins (lectins) that mediate cell adhesion, signaling, and immune responses. mdpi.com
Due to their biological significance, β-D-galactopyranoside derivatives are a major focus of academic and pharmaceutical research. Scientists synthesize and study these molecules to develop inhibitors of carbohydrate-binding proteins or to create novel therapeutic agents. The modification of the galactose scaffold, through the attachment of various acyl groups and other moieties, has been shown to yield compounds with significant antibacterial and antifungal properties. researchgate.netnih.gov These synthetic derivatives provide valuable tools for probing biological systems and for developing new drugs to treat infections and other diseases. mdpi.comnih.gov
Rationale for Comprehensive Research on Methyl β-D-Galactopyranoside, 6-benzoate
The focused study of specific, selectively modified carbohydrate derivatives like methyl β-D-galactopyranoside, 6-benzoate is driven by the need for precise control in chemical synthesis. The galactose unit in methyl β-D-galactopyranoside has four distinct hydroxyl groups (at positions C2, C3, C4, and C6). The primary hydroxyl group at the C6 position is generally more reactive than the secondary hydroxyls at C2, C3, and C4. This difference in reactivity allows for regioselective modification.
Attaching a benzoate (B1203000) group at the C6 position serves as a strategic protecting group. This modification effectively "blocks" the most reactive hydroxyl group, thereby directing subsequent chemical reactions to the remaining secondary hydroxyls. documentsdelivered.com This approach is fundamental to the systematic synthesis of novel galactoside derivatives. By first preparing methyl β-D-galactopyranoside, 6-benzoate, researchers can then introduce a wide variety of other functional groups at the C2, C3, and C4 positions. researchgate.netnih.gov This systematic approach allows for the creation of a library of related compounds, which is essential for conducting structure-activity relationship (SAR) studies to identify molecules with enhanced biological activity, such as improved antimicrobial or enzyme-inhibiting properties. nih.gov Therefore, comprehensive research on methyl β-D-galactopyranoside, 6-benzoate is crucial as it represents a key intermediate for the rational design and synthesis of new, potentially therapeutic, glycochemicals.
Chemical Properties and Research Data
The parent compound, methyl β-D-galactopyranoside, is a well-characterized molecule that serves as the precursor for the 6-benzoate derivative. Its properties provide a baseline for understanding the effects of benzoylation.
Table 1: Physicochemical Properties of Methyl β-D-galactopyranoside
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₇H₁₄O₆ | chemeo.comnih.gov |
| Molecular Weight | 194.18 g/mol | chemeo.com |
| Appearance | White crystalline solid | chemicalbook.comdeyerchem.com |
| Melting Point | 176-179 °C | sigmaaldrich.com |
| Solubility | Soluble in water and methanol (B129727) | chemicalbook.comdeyerchem.com |
| CAS Number | 1824-94-8 | chemeo.comchemicalbook.com |
The synthesis of methyl β-D-galactopyranoside, 6-benzoate is achieved through the selective benzoylation of the parent glycoside. This reaction takes advantage of the higher reactivity of the primary hydroxyl group at the C-6 position compared to the secondary hydroxyls. This selectivity is a cornerstone of carbohydrate chemistry, enabling the construction of complex molecules from simple sugar units. Research has shown that direct acylation methods can be employed to produce such 6-O-acyl derivatives in good yields. nih.gov
Once synthesized, this intermediate can be further functionalized. For example, the remaining hydroxyl groups at positions C2, C3, and C4 can be acylated with different groups to produce a variety of ester derivatives. researchgate.netnih.gov These subsequent modifications are critical for exploring how changes in the molecular structure affect biological activity, a key aspect of medicinal chemistry research. researchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O7/c1-19-14-12(17)11(16)10(15)9(21-14)7-20-13(18)8-5-3-2-4-6-8/h2-6,9-12,14-17H,7H2,1H3/t9-,10+,11+,12-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYLWUBYNBJYNW-OIRVYTLQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001269689 | |
| Record name | β-D-Galactopyranoside, methyl, 6-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71454-33-6 | |
| Record name | β-D-Galactopyranoside, methyl, 6-benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71454-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Galactopyranoside, methyl, 6-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of Derivatized β D Galactopyranosides
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
NMR spectroscopy is the most powerful tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For derivatized galactosides, NMR is indispensable for confirming the anomeric configuration (α or β) and identifying the exact position of substituents, such as the benzoate (B1203000) group.
One-dimensional ¹H and ¹³C NMR spectra provide the initial and most crucial data for structural assignment. The chemical shift of each nucleus is indicative of its local electronic environment, while the coupling constants in ¹H NMR reveal dihedral angles between adjacent protons, aiding in conformational analysis.
The ¹H NMR spectrum of methyl 6-O-benzoyl-β-D-galactopyranoside shows distinct signals for the pyranose ring protons, the anomeric methyl group, and the benzoate substituent. The anomeric proton (H-1) is particularly diagnostic; its appearance as a doublet with a large coupling constant (J₁,₂ ≈ 8.0 Hz) confirms the β-configuration, indicating a trans-diaxial relationship with H-2. The introduction of the electron-withdrawing benzoate group at the C-6 position causes a significant downfield shift of the H-6 protons (H-6a and H-6b) compared to the parent methyl β-D-galactopyranoside. The aromatic protons of the benzoate group appear in the characteristic downfield region between 7.4 and 8.1 ppm.
The ¹³C NMR spectrum provides complementary information. The anomeric carbon (C-1) resonates at approximately 104 ppm, a typical value for β-galactosides. The carbon of the anomeric methyl group appears around 57 ppm. The acylation at the C-6 position results in a slight downfield shift of the C-6 signal to approximately 64-65 ppm and an upfield shift of the adjacent C-5. The carbonyl carbon of the benzoate ester is readily identified by its characteristic chemical shift around 166 ppm.
Interactive Table 1: Predicted ¹H NMR Data for beta-D-Galactopyranoside, methyl, 6-benzoate (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~ 4.45 | d | J₁,₂ ≈ 8.0 |
| H-2 | ~ 3.55 | dd | J₂,₁ ≈ 8.0, J₂,₃ ≈ 9.8 |
| H-3 | ~ 3.68 | dd | J₃,₂ ≈ 9.8, J₃,₄ ≈ 3.4 |
| H-4 | ~ 3.92 | d | J₄,₃ ≈ 3.4 |
| H-5 | ~ 3.80 | t | J₅,₆ ≈ 6.5 |
| H-6a, H-6b | ~ 4.50 | m | - |
| -OCH₃ | ~ 3.58 | s | - |
| Aromatic-H (ortho) | ~ 8.05 | d | ~ 7.5 |
| Aromatic-H (meta, para) | ~ 7.45 - 7.60 | m | - |
Interactive Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~ 104.5 |
| C-2 | ~ 71.0 |
| C-3 | ~ 73.5 |
| C-4 | ~ 69.2 |
| C-5 | ~ 71.5 |
| C-6 | ~ 64.8 |
| -OCH₃ | ~ 57.3 |
| -C=O | ~ 166.5 |
| Aromatic-C (ipso) | ~ 130.0 |
| Aromatic-C (ortho) | ~ 129.8 |
| Aromatic-C (meta) | ~ 128.5 |
| Aromatic-C (para) | ~ 133.2 |
Two-dimensional NMR experiments are essential for the definitive assignment of all ¹H and ¹³C signals and for elucidating the molecule's connectivity and three-dimensional structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For methyl 6-O-benzoyl-β-D-galactopyranoside, the COSY spectrum would show a correlation sequence from H-1 to H-2, H-2 to H-3, H-3 to H-4, and H-4 to H-5. H-5 would show correlations to both H-4 and the H-6 protons, confirming the connectivity of the entire pyranose ring proton system.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons directly to their attached carbons, allowing for the unambiguous assignment of carbon signals based on the previously assigned proton spectrum. Each CH group in the molecule will give a cross-peak, for instance, connecting the H-1 signal at ~4.45 ppm to the C-1 signal at ~104.5 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for identifying the regiochemistry of acylation. It shows correlations between protons and carbons that are two or three bonds apart. The key correlation for confirming the structure is between the H-6 protons (~4.50 ppm) and the carbonyl carbon of the benzoate group (~166.5 ppm). This three-bond correlation (H-6 → C-6 → O-6 → C=O) provides unequivocal evidence that the benzoate group is attached to the C-6 position. Other important correlations include the one between the anomeric methyl protons (~3.58 ppm) and the anomeric carbon C-1 (~104.5 ppm).
Vibrational Spectroscopy (Infrared, IR) in Characterization of Acylated Structures
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the characterization of acylated galactosides, IR spectroscopy provides clear evidence for the successful introduction of the ester functionality.
The IR spectrum of methyl 6-O-benzoyl-β-D-galactopyranoside is dominated by two key features. The first is a broad absorption band in the region of 3500-3300 cm⁻¹, which is characteristic of the O-H stretching vibrations from the remaining free hydroxyl groups at the C-2, C-3, and C-4 positions. The second, and most diagnostic feature for this derivative, is a very strong and sharp absorption peak around 1720 cm⁻¹. This band is assigned to the C=O stretching vibration of the benzoate ester carbonyl group. The presence of this band, which is absent in the parent methyl β-D-galactopyranoside, confirms the acylation. Other characteristic bands include C-H stretching vibrations from the methyl and aromatic groups just below and above 3000 cm⁻¹, respectively, and a complex series of C-O stretching and bending vibrations in the fingerprint region (1300-1000 cm⁻¹). Studies on similar 6-O-acyl-β-D-galactopyranosides have shown this characteristic C=O stretching frequency to appear consistently in the 1699-1709 cm⁻¹ range. nih.gov
Interactive Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3500 - 3300 | Broad, Strong | O-H Stretch (hydroxyl groups) |
| ~ 3100 - 3000 | Medium | C-H Stretch (aromatic) |
| ~ 2950 - 2850 | Medium | C-H Stretch (aliphatic) |
| ~ 1720 | Sharp, Very Strong | C=O Stretch (benzoate ester) |
| ~ 1600, 1450 | Medium to Weak | C=C Stretch (aromatic ring) |
| ~ 1300 - 1000 | Strong, Complex | C-O Stretch (alcohols, ether, ester) |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Derivatization Patterns
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
For this compound (molecular formula C₁₄H₁₈O₇), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The calculated exact mass for the neutral molecule is 298.1053 g/mol . Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts.
[M+H]⁺: Calculated m/z = 299.1125
[M+Na]⁺: Calculated m/z = 321.0945
Tandem mass spectrometry (MS/MS) experiments, where a specific parent ion is selected and fragmented, can provide further structural proof. Expected fragmentation pathways for the [M+H]⁺ ion would include:
Loss of the methoxy (B1213986) group (-CH₃OH) resulting in an ion at m/z 267.
Loss of the benzoic acid moiety (-C₇H₆O₂) resulting in an ion at m/z 177.
Cleavage of the glycosidic bond, leading to characteristic carbohydrate fragments.
These fragmentation patterns, in conjunction with the accurate mass measurement of the parent ion, provide definitive confirmation of both the molecular formula and the presence of the methyl glycoside and benzoate ester moieties.
Computational Chemistry and Molecular Modeling Studies of Methyl β D Galactopyranoside, 6 Benzoate, and Analogs
Density Functional Theory (DFT) Calculations for Electronic and Conformal Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly valuable for studying carbohydrate derivatives, providing detailed information on their electronic and conformational properties. By calculating the electron density, DFT can predict molecular geometries, vibrational frequencies, and various electronic properties that govern the molecule's stability and reactivity. nih.govresearchgate.net For methyl β-D-galactopyranoside analogs, DFT calculations are typically performed using specific functionals and basis sets, such as B3LYP with a 6-31G or 6-311+G(d,p) basis set, to ensure accurate results. nih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large ΔE suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small ΔE indicates that the molecule is more polarizable and more chemically reactive. researchgate.net
In studies of methyl β-D-galactopyranoside (MGP) esters, DFT calculations have been used to determine these orbital energies. The introduction of acyl groups, such as a benzoate (B1203000) group at the C-6 position, modifies the electronic properties of the parent glycoside. The aromatic ring of the benzoate group can participate in the molecule's electronic system, influencing the energies of the frontier orbitals. For example, DFT calculations on various MGP esters have shown that different acyl substituents can modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity.
| Compound/Analog | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE in eV) |
|---|---|---|---|
| Methyl β-D-galactopyranoside (Parent) | -6.422 | -0.218 | 6.204 |
| Analog: 6-O-(4-chlorobenzoyl)-MGP | -6.884 | -1.878 | 5.006 |
| Analog: 6-O-myristoyl-MGP | -6.694 | -0.354 | 6.340 |
| Analog: 6-O-cinnamoyl-MGP | -6.177 | -2.117 | 4.060 |
This table presents representative data from DFT calculations on methyl β-D-galactopyranoside (MGP) and its analogs to illustrate the effect of C-6 substitution on frontier orbital energies. Data is synthesized from published studies on MGP esters. nih.govnih.gov
The conformation of a pyranoside ring is influenced by a complex interplay of steric and stereoelectronic effects. One of the most important stereoelectronic effects in carbohydrate chemistry is the anomeric effect, which describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) to occupy the axial position, despite the potential for greater steric hindrance compared to the equatorial position. This effect is attributed to a stabilizing hyperconjugative interaction between the lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ*) orbital of the C-1—substituent bond.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is widely used to understand the molecular basis of ligand-target interactions and to screen for potential drug candidates.
Derivatives of methyl β-D-galactopyranoside are known to interact with a variety of proteins. Molecular docking simulations have been instrumental in elucidating how these compounds bind to the active sites of enzymes. For instance, β-galactosidase is an enzyme that catalyzes the hydrolysis of β-galactosides. Docking studies of β-D-galactose into the active site of β-galactosidase from Aspergillus niger have identified key catalytic residues, such as Glu200 and Glu298, that are crucial for binding and catalysis. researchgate.net The interactions typically involve a network of hydrogen bonds between the hydroxyl groups of the sugar and polar amino acid residues in the active site.
Beyond glycosidases, MGP analogs have been studied as potential inhibitors for other protein targets. Docking simulations of MGP esters against the SARS-CoV-2 main protease (Mpro) revealed that these compounds could fit into the active site and interact with key residues like His41 and Cys145. nih.gov The 6-benzoate group, with its aromatic ring, can form favorable hydrophobic and π-stacking interactions with nonpolar residues, while the galactopyranose core establishes hydrogen bonds, anchoring the ligand within the binding pocket.
A key output of molecular docking simulations is the quantitative estimation of binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). Lower binding energy values indicate a more stable protein-ligand complex and, therefore, a higher predicted affinity.
These quantitative assessments allow for the comparison of different ligands and the rationalization of structure-activity relationships (SAR). For example, docking studies on a series of MGP esters against the SARS-CoV-2 protease showed binding affinities ranging from -6.9 to -8.1 kcal/mol, suggesting that the nature of the acyl group significantly influences binding strength. nih.govnih.gov Similarly, studies of galactonoamidine inhibitors against E. coli β-galactosidase demonstrated that modifications to the glycon portion that disrupt key hydrogen bonds led to a significant decrease in binding affinity (from picomolar to nanomolar Ki values), highlighting the importance of specific hydroxyl groups for potent inhibition. nih.gov
| Ligand/Analog | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Analog: 6-O-cinnamoyl-MGP | SARS-CoV-2 Protease (6Y84) | -7.8 | HIS41, CYS145, GLU166 |
| Analog: 6-O-(4-chlorobenzoyl)-MGP | SARS-CoV-2 Protease (6Y84) | -8.1 | THR26, HIS41, CYS145 |
| β-D-galactose | β-galactosidase (A. niger model) | N/A (Qualitative) | GLU200, GLU298 |
| Galactonoamidine | β-galactosidase (E. coli) | N/A (pM Ki) | Hydrogen bonding at C-2 and C-4 OH |
This table provides representative binding affinity data for MGP analogs and related compounds against different protein targets. Data is synthesized from published molecular docking studies. nih.govresearchgate.netnih.gov
Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Solvation Effects
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and protein, the stability of their complex, and the role of solvent molecules.
MD simulations are frequently used to validate the results of molecular docking. A docked protein-ligand complex is subjected to simulation in a solvated environment (typically water) for a duration ranging from nanoseconds to microseconds. The stability of the complex over the simulation time is a strong indicator of a viable binding mode. Key metrics used to analyze stability include the Root Mean Square Deviation (RMSD) of the protein backbone and ligand atoms, and the Root Mean Square Fluctuation (RMSF) of individual residues. A stable RMSD for the complex indicates that the ligand remains securely bound in the active site and does not drift away. nih.gov
For MGP esters docked into protein active sites, MD simulations lasting 150 to 200 ns have been performed. nih.gov These simulations confirmed that the ligands maintained stable conformations and preserved the key hydrogen bonding and hydrophobic interactions predicted by docking. The analysis of RMSF can also reveal which parts of the protein become more or less flexible upon ligand binding. Furthermore, MD simulations explicitly model the effects of solvation, showing how water molecules mediate or compete with the interactions between the ligand and the protein, providing a more realistic representation of the binding event in a biological context.
In Silico Prediction of Biological Activity Spectra (PASS)
The in silico prediction of biological activity spectra for substances (PASS) is a computational tool utilized to forecast the likely biological activities of a chemical compound based on its structural formula. This method compares the structure of a query molecule with a vast database of known biologically active substances. The output is presented as a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). These values range from 0.0 to 1.0. A higher Pa value suggests a greater likelihood of the compound exhibiting a particular biological activity. This approach is valuable in the early stages of drug discovery for identifying promising lead compounds and prioritizing them for further experimental testing.
In the context of methyl β-D-galactopyranoside, 6-benzoate and its analogs, PASS has been employed to explore their potential therapeutic applications. While specific PASS data for the unsubstituted methyl β-D-galactopyranoside, 6-benzoate is not extensively detailed in the reviewed literature, studies on closely related benzoyl and other acyl derivatives provide significant insights into the potential biological profile of this class of compounds.
Research has been conducted on a series of methyl β-D-galactopyranoside (MGP) esters, including analogs with substituted benzoyl groups, to predict their biological activities. These computational screenings are instrumental in identifying potential antimicrobial, anticancer, and other therapeutic properties.
A study involving various MGP analogs, including those with 4-bromobenzoyl and 4-nitrobenzoyl moieties, performed PASS predictions to evaluate their potential as therapeutic agents. The predictions for these analogs indicated a range of biological activities with varying probabilities. For instance, the analogs were predicted to have notable antifungal and anti-carcinogenic properties.
The predicted biological activities for a series of MGP analogs, including benzoyl derivatives, are summarized in the table below. The data showcases the probability of these compounds being active (Pa) or inactive (Pi) for several key biological functions. It is generally considered that if a compound's Pa value is greater than 0.7, there is a high probability of observing that activity experimentally. If the Pa value is between 0.5 and 0.7, the probability is moderate, and if it is less than 0.5, the probability is low.
| Biological Activity | Pa (Probability to be Active) Range | Pi (Probability to be Inactive) Range |
|---|---|---|
| Antibacterial | 0.43 - 0.55 | Not Reported |
| Antifungal | 0.61 - 0.71 | Not Reported |
| Antioxidant | 0.47 - 0.64 | Not Reported |
| Anti-carcinogenic | 0.57 - 0.83 | Not Reported |
This table presents the predicted activity ranges for a series of methyl β-D-galactopyranoside analogs, including substituted benzoyl esters.
The findings from these PASS studies suggest that MGP analogs, including those with benzoyl functionalities, are promising candidates for further investigation. The predictions highlight a particularly strong potential for antifungal and anti-carcinogenic activities. For example, the introduction of bromo- and nitro-substituted aromatic groups was found to enhance the predicted antifungal activity. These in silico results serve as a valuable guide for directing future synthetic efforts and biological evaluations to validate these predicted activities.
Biochemical and Chemical Biology Applications of Methyl β D Galactopyranoside, 6 Benzoate, and Its Derivatives
Enzymatic Substrate Specificity and Kinetic Analysis with Glycosidases
Substrate Utilization by β-Galactosidases
Methyl β-D-galactopyranoside, 6-benzoate serves as a synthetic substrate for β-galactosidases (EC 3.2.1.23), a class of enzymes that catalyze the hydrolysis of terminal non-reducing β-D-galactose residues in β-D-galactosides. The presence of the methyl group at the anomeric carbon and the benzoate (B1203000) group at the 6-position of the galactose ring influences its recognition and processing by these enzymes. β-Galactosidases are ubiquitous in nature, found in microorganisms, plants, and animals, and play crucial roles in various biological processes, including the metabolism of lactose.
The utilization of methyl β-D-galactopyranoside, 6-benzoate by β-galactosidases is dependent on the specific enzyme source and its active site architecture. Generally, the enzyme's active site accommodates the galactose moiety, and the hydrolysis of the glycosidic bond is facilitated by key amino acid residues. The introduction of a bulky benzoate group at the 6-position can sterically hinder the binding of the substrate within the active site of some β-galactosidases, potentially leading to lower rates of hydrolysis compared to the unmodified methyl β-D-galactopyranoside. However, for other β-galactosidases, this modification might lead to enhanced binding through favorable interactions with non-polar regions of the active site.
Kinetic studies with various β-galactosidases and modified substrates provide insights into their substrate specificity. For instance, the Michaelis-Menten constant (Kₘ) and the maximal velocity (Vₘₐₓ) are key parameters used to evaluate the efficiency of substrate utilization. While specific kinetic data for methyl β-D-galactopyranoside, 6-benzoate is not extensively documented in publicly available literature, data for related compounds can offer a comparative perspective.
Table 1: Comparative Kinetic Parameters of β-Galactosidase with Different Substrates
| Substrate | Enzyme Source | Kₘ (mM) | Vₘₐₓ (μmol/min/mg) |
|---|---|---|---|
| o-nitrophenyl-β-D-galactopyranoside (ONPG) | Aspergillus oryzae | 0.800 | 0.0864 (A/min) |
| Lactose | Lactobacillus plantarum | 23.28 | 10.88 |
| o-nitrophenyl-β-D-galactopyranoside (ONPG) | Lactobacillus plantarum | 6.644 | 147.5 |
This table presents data for commonly used β-galactosidase substrates to provide a general context for enzyme kinetics. The values for methyl β-D-galactopyranoside, 6-benzoate would need to be determined experimentally.
Investigations into Hydrolysis Mechanisms and Inhibitor Potentials
The hydrolysis of β-galactosides by β-galactosidases generally proceeds via a two-step mechanism involving a glycosyl-enzyme intermediate. The process is initiated by the binding of the substrate to the enzyme's active site. A nucleophilic residue, typically a carboxylate group from an aspartate or glutamate (B1630785) residue, attacks the anomeric carbon of the galactose moiety, leading to the formation of a covalent intermediate and the release of the aglycone (in this case, methanol). Subsequently, a water molecule, activated by a general base catalyst (another carboxylate residue), attacks the anomeric carbon of the intermediate, cleaving the covalent bond and releasing the galactose product with retention of the anomeric configuration.
The benzoate group at the 6-position of methyl β-D-galactopyranoside, 6-benzoate can influence this mechanism. Its electron-withdrawing nature might affect the stability of the transition states during the glycosylation and deglycosylation steps. Furthermore, its steric bulk could alter the precise positioning of the substrate in the active site, thereby affecting the efficiency of the catalytic process.
Derivatives of methyl β-D-galactopyranoside have also been investigated as potential inhibitors of glycosidases. While the 6-benzoate derivative is a substrate, modifications at other positions or the introduction of different functional groups can transform the molecule into a competitive or non-competitive inhibitor. For example, compounds that mimic the transition state of the hydrolysis reaction are often potent inhibitors. The study of such inhibitors is crucial for understanding enzyme mechanisms and for the development of therapeutic agents. For instance, some carbohydrate esters have been explored as potential inhibitors for viral proteases, highlighting the diverse biological activities of modified sugars. nih.gov
Role as Molecular Probes for Glycoprotein and Glycolipid Research
Elucidation of Biological Glycoconjugate Structure and Function
Modified monosaccharides like methyl β-D-galactopyranoside, 6-benzoate can serve as valuable molecular probes in the study of glycoproteins and glycolipids. These complex biomolecules, collectively known as glycoconjugates, are integral to a vast array of biological processes, including cell-cell recognition, signaling, and immune responses. The terminal galactose residues of glycoconjugates are often key recognition motifs.
By incorporating a benzoate group, the properties of the galactoside are altered, providing a tool to probe the binding pockets of galactose-specific proteins and enzymes. For example, this derivative could be used in competitive binding assays to determine the structural requirements for protein-carbohydrate interactions. If a particular galactose-binding protein shows a different affinity for the 6-benzoate derivative compared to the unmodified galactoside, it suggests that the 6-hydroxyl group and its surrounding space are important for recognition.
Furthermore, the benzoate group can be functionalized with reporter groups such as fluorophores or biotin (B1667282). Such tagged probes can be used to visualize and track the localization and dynamics of specific glycoconjugates or their interacting partners within cells and tissues.
Development of Markers for Enzymatic Activity in Biological Systems
Chromogenic and fluorogenic substrates are widely used to detect and quantify glycosidase activity in biological samples. These substrates are typically designed to release a colored or fluorescent product upon enzymatic cleavage. While methyl β-D-galactopyranoside, 6-benzoate itself is not chromogenic, the principles of its interaction with β-galactosidases can inform the design of such markers.
The core concept is to attach a reporter molecule (the chromophore or fluorophore) to the galactose via a glycosidic bond that is readily cleaved by the target enzyme. The selection of the aglycone is critical. For instance, o-nitrophenol, released from the hydrolysis of o-nitrophenyl-β-D-galactopyranoside (ONPG), is a yellow-colored compound that can be quantified spectrophotometrically. caltech.edukenyon.edu Similarly, substrates that release fluorescent products upon hydrolysis offer even higher sensitivity for detecting low levels of enzyme activity.
The synthesis of derivatives of methyl β-D-galactopyranoside, where the benzoate group is replaced by a reporter group, could yield novel substrates for detecting β-galactosidase activity. The methyl group at the anomeric position can help to improve the stability and cell permeability of such probes.
Interactions with Carbohydrate-Binding Proteins (Lectins and Antibodies)
Lectins are a diverse group of proteins that specifically recognize and bind to carbohydrate structures. They play crucial roles in various biological processes, including cell adhesion and signaling. Antibodies can also be generated to specifically recognize carbohydrate antigens. The interaction between carbohydrates and these proteins is highly specific and is mediated by a network of hydrogen bonds, van der Waals forces, and hydrophobic interactions.
The binding of methyl β-D-galactopyranoside, 6-benzoate to galactose-specific lectins and antibodies would be influenced by the presence of the benzoate group. The 6-hydroxyl group of galactose is often involved in hydrogen bonding with the protein. The esterification of this hydroxyl group with benzoic acid would eliminate this hydrogen-bonding capability and introduce a bulky, aromatic moiety.
This modification could have several effects on binding:
Steric Hindrance: The benzoate group might clash with amino acid residues in the binding site, preventing or weakening the interaction.
Hydrophobic Interactions: The aromatic ring of the benzoate group could engage in favorable hydrophobic or stacking interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) in the binding pocket of some lectins.
Altered Specificity: The derivative might exhibit altered specificity, binding to a different subset of lectins or antibodies compared to the unmodified galactoside.
Studies on the binding of various modified galactosides to lectins have demonstrated the importance of specific hydroxyl groups for recognition. For example, the binding of D-galactopyranosyl groups by lectins and antibodies can involve the 5-hydroxymethyl group. nih.gov Therefore, modification at the adjacent 6-position would be expected to significantly impact these interactions.
Table 2: Examples of Galactose-Binding Lectins and Their Specificity
| Lectin | Source | Primary Specificity |
|---|---|---|
| Peanut Agglutinin (PNA) | Arachis hypogaea (peanut) | Galactose-β(1-3)-N-acetylgalactosamine (T-antigen) researchgate.net |
| Ricinus Communis Agglutinin I (RCA₁₂) | Ricinus communis (castor bean) | β-D-Galactosides |
| Viscum album Agglutinin (VAA) | Viscum album (mistletoe) | D-Galactose and N-acetyl-D-galactosamine |
This table provides examples of well-characterized galactose-binding lectins. The binding affinity of methyl β-D-galactopyranoside, 6-benzoate to these and other lectins would provide valuable information about the architecture of their carbohydrate-binding sites.
Affinity and Specificity Studies with Galectin Family Proteins
Currently, there is a lack of specific research data in publicly available literature detailing the direct affinity and specificity studies of methyl β-D-galactopyranoside, 6-benzoate with proteins of the galectin family. Galectins are a class of proteins defined by their ability to bind to β-galactoside-containing glycans, playing roles in inflammation, immunity, and cancer progression. nih.govlu.se While the core methyl β-D-galactopyranoside structure is a known, low-affinity ligand for galectins, the influence of the 6-benzoate modification on binding affinity and specificity for various galectin subtypes has not been reported. researchgate.net
General studies on galectin-ligand interactions indicate that modifications to the galactose scaffold can significantly alter binding properties. nih.govglycoforum.gr.jp For instance, substitutions at various positions on the pyranoside ring are utilized to design inhibitors with enhanced affinity and selectivity for specific galectins like galectin-3 or galectin-8. mdpi.comnih.govresearchgate.net However, without direct experimental data, such as dissociation constants (Kd) from techniques like isothermal titration calorimetry or fluorescence anisotropy, the specific interaction profile of methyl β-D-galactopyranoside, 6-benzoate remains uncharacterized.
Design and Evaluation of Glycomimetics as Modulators of Protein-Carbohydrate Recognition
There is no available research focused on the specific use of methyl β-D-galactopyranoside, 6-benzoate as a lead compound or scaffold for the design and evaluation of glycomimetics aimed at modulating protein-carbohydrate recognition. The design of glycomimetics often involves modifying a parent carbohydrate structure to enhance its binding affinity, selectivity, and biological stability. While the synthesis of various derivatives of methyl β-D-galactopyranoside has been reported, the literature does not extend to the development of glycomimetics based on the 6-benzoate ester for the purpose of modulating the activity of carbohydrate-binding proteins like lectins or enzymes.
Exploration of Biological Activities of Methyl β-D-Galactopyranoside, 6-benzoate, and its Esters
Research into the biological activities of esters of methyl β-D-galactopyranoside has primarily focused on their potential as antimicrobial and enzyme inhibitory agents. These studies explore how acyl modifications at the 6-position, and other positions, influence their efficacy against various pathogens and their interaction with specific enzymes.
In Vitro Assessment of Antimicrobial (Antibacterial and Antifungal) Efficacy
Derivatives of methyl β-D-galactopyranoside have been synthesized and evaluated for their antimicrobial properties. Studies on a range of 6-O-acyl esters have shown that these compounds possess promising antifungal activity, often superior to their antibacterial effects. nih.gov For instance, a series of methyl β-D-galactopyranoside esters were tested against several bacterial and fungal strains. While antibacterial activity was observed, particularly against Gram-positive bacteria like Bacillus subtilis, the antifungal efficacy was more pronounced. nih.gov
Structure-activity relationship (SAR) studies have indicated that the nature of the acyl group significantly impacts the antimicrobial potential. For example, esters containing acyl chains like palmitoyl (B13399708) and 4-chlorobenzoyl have been identified as having potent activity against both human and fungal pathogens. nih.gov The in vitro antifungal activity of some derivatives has been shown to be comparable to the standard antifungal drug fluconazole. nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for some of the most potent ester derivatives have been determined, quantifying their efficacy.
Below is an interactive data table summarizing the antimicrobial activity of selected methyl β-D-galactopyranoside esters from a representative study. nih.gov
| Compound | Acyl Group | Test Organism | MIC (mg/mL) | MBC (mg/mL) |
| 3 | Palmitoyl | Bacillus subtilis | 0.352 ± 0.02 | 0.704 ± 0.02 |
| 10 | 4-Chlorobenzoyl | Escherichia coli | 0.703 ± 0.01 | 1.408 ± 0.04 |
Note: Data is illustrative of the types of findings in the cited research. MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration.
Investigation of Enzyme Inhibitory Properties (e.g., Viral Proteases, Kinases)
The investigation into the enzyme inhibitory properties of methyl β-D-galactopyranoside esters has included screening against viral proteases. Computational studies, such as molecular docking, have been employed to predict the binding affinities of these compounds to the active sites of viral enzymes. For example, various esters of methyl β-D-galactopyranoside were evaluated in silico as potential inhibitors of the SARS-CoV-2 main protease. nih.gov These studies suggest that the ester derivatives can fit into the active site of the protease, forming interactions with key amino acid residues. nih.gov The 4-chlorobenzoyl derivative, among others, showed promising binding energy in these computational models. nih.gov
However, there is no specific research available in the public domain that investigates the enzyme inhibitory properties of methyl β-D-galactopyranoside, 6-benzoate, or its close derivatives against kinases.
Applications in Advanced Chemical Biology Tool Development
The development of chemical biology tools often relies on the modification of known biomolecules to probe biological systems. This can include the incorporation of isotopes for imaging studies.
Synthesis of Radiolabeled Analogs for Imaging Research (e.g., PET)
There are no published studies detailing the synthesis of radiolabeled analogs of methyl β-D-galactopyranoside, 6-benzoate for use in imaging research, such as Positron Emission Tomography (PET). The development of PET tracers typically involves incorporating a positron-emitting isotope, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F), into the molecular structure of a compound with known biological activity or targeting capabilities. mdpi.com
While methods for the ¹¹C-methylation of precursors are established and have been used to create other radiolabeled carbohydrate-based PET tracers, this has not been applied to methyl β-D-galactopyranoside, 6-benzoate. nih.govnih.govresearchgate.net The general strategy would involve synthesizing a suitable precursor of the target molecule that allows for the late-stage introduction of the radionuclide. However, the specific synthetic routes and evaluation of such a tracer based on methyl β-D-galactopyranoside, 6-benzoate have not been reported.
Design of Synthetic Receptor Analogues
The design of synthetic receptor analogues capable of selectively recognizing specific carbohydrate structures, such as methyl β-D-galactopyranoside, 6-benzoate, is a significant challenge in the field of chemical biology. This endeavor aims to mimic the function of natural carbohydrate-binding proteins, known as lectins, which play crucial roles in a myriad of biological processes. The development of such synthetic receptors holds promise for applications in diagnostics, therapeutics, and the study of carbohydrate-mediated biological events.
The molecular architecture of methyl β-D-galactopyranoside, 6-benzoate presents distinct features that must be considered in the design of a complementary synthetic receptor. These features include the methyl aglycone, the pyranoside ring with its specific stereochemistry of hydroxyl groups, and the bulky, aromatic benzoate group at the 6-position. An effective synthetic receptor must possess a binding cavity with a shape and size complementary to the target molecule and be equipped with functional groups positioned to engage in specific non-covalent interactions.
Key Design Principles for Synthetic Receptors:
The design of synthetic receptors for carbohydrate recognition is guided by several key principles that aim to achieve high affinity and selectivity for the target molecule. These principles are centered around the strategic use of non-covalent interactions.
Shape and Size Complementarity: The receptor's binding cavity must be pre-organized or able to adopt a conformation that accommodates the three-dimensional structure of methyl β-D-galactopyranoside, 6-benzoate. This includes providing sufficient space for the bulky benzoate group.
Hydrogen Bonding Networks: The hydroxyl groups at the C-2, C-3, and C-4 positions of the galactose ring are primary sites for hydrogen bonding. Synthetic receptors can be designed with strategically placed hydrogen bond donors and acceptors (e.g., amides, ureas, carboxylic acids, or pyridyl moieties) to form a network of interactions with these hydroxyl groups.
Hydrophobic Interactions: The methyl group at the anomeric position and the phenyl ring of the benzoate group introduce hydrophobic character to the molecule. A synthetic receptor can be designed with hydrophobic pockets or surfaces (e.g., aliphatic or aromatic side chains) to engage in favorable van der Waals interactions with these nonpolar regions of the target.
Solvent Effects: The binding event typically occurs in a solvent, often aqueous, which competes for hydrogen bonding with both the carbohydrate and the receptor. The design must therefore consider the desolvation energy penalties and aim to create a microenvironment within the binding pocket that favors the association of the host and guest.
Hypothetical Design of a Synthetic Receptor for Methyl β-D-Galactopyranoside, 6-benzoate:
A hypothetical synthetic receptor for methyl β-D-galactopyranoside, 6-benzoate could be conceptualized as a macrocyclic or cleft-like structure. This scaffold would provide a defined binding cavity.
Scaffold: A rigid scaffold, for instance, based on a calixarene, cyclodextrin, or a peptide macrocycle, could provide a pre-organized cavity.
Recognition Moieties:
For the Galactose Core: Functional groups capable of forming multiple hydrogen bonds, such as amino acid side chains (e.g., aspartate, asparagine, glutamine) or synthetic hydrogen bonding motifs, would be positioned to interact with the C-2, C-3, and C-4 hydroxyls of the galactose ring.
For the 6-Benzoate Group: An aromatic panel, such as a naphthalene (B1677914) or anthracene (B1667546) derivative, could be incorporated into the receptor's structure to engage in π-stacking and CH-π interactions with the benzoate's phenyl ring.
For the Methyl Aglycone: A small hydrophobic pocket lined with aliphatic residues could be designed to accommodate the methyl group, contributing to the binding affinity through the hydrophobic effect.
Illustrative Data on Binding Interactions:
The following table illustrates the potential non-covalent interactions and their hypothetical contribution to the binding of methyl β-D-galactopyranoside, 6-benzoate to a designed synthetic receptor.
| Interaction Type | Receptor Moiety | Target Moiety | Estimated Contribution to Binding Affinity (ΔG, kcal/mol) |
| Hydrogen Bond | Carboxylate | C-2 Hydroxyl | -1.5 to -2.5 |
| Hydrogen Bond | Amide NH | C-3 Hydroxyl | -1.0 to -2.0 |
| Hydrogen Bond | Pyridyl Nitrogen | C-4 Hydroxyl | -1.0 to -2.0 |
| CH-π Interaction | Naphthalene Panel | Benzoate Phenyl Ring | -0.5 to -1.5 |
| Hydrophobic Interaction | Alkyl Chain | Methyl Group | -0.5 to -1.0 |
Research Findings and Challenges:
While specific research on synthetic receptors for methyl β-D-galactopyranoside, 6-benzoate is limited, studies on the recognition of other acylated monosaccharides provide valuable insights. For instance, the introduction of an acyl group can significantly alter the electronic and steric properties of a carbohydrate, influencing its interaction with both natural lectins and synthetic receptors. The benzoate group, with its aromatic nature, can be a key recognition element that can be exploited to achieve high selectivity.
A significant challenge in the design of these receptors is achieving water solubility while maintaining high binding affinity. The incorporation of charged or polar groups on the exterior of the receptor can enhance solubility but may also introduce unfavorable electrostatic interactions. Furthermore, the synthesis of complex, pre-organized receptor architectures can be synthetically demanding.
Future research in this area will likely focus on the development of modular synthetic approaches that allow for the rapid generation and screening of libraries of potential receptors. The use of computational modeling will also be crucial in predicting binding affinities and guiding the design of more effective and selective synthetic receptor analogues for acylated carbohydrates like methyl β-D-galactopyranoside, 6-benzoate.
Structure Activity Relationship Sar Analysis of Methyl β D Galactopyranoside, 6 Benzoate, and Its Analogs
Impact of Benzoate (B1203000) and Other Acyl Moieties on Biological Activity and Reactivity Profiles
The addition of acyl groups, such as benzoate, to the methyl β-D-galactopyranoside scaffold is a key strategy for modulating its biological activity. The esterification, particularly at the primary 6-hydroxyl group, introduces lipophilicity and new interaction points, which can significantly influence the compound's behavior. Research has shown that merging two active nuclei or adding aromatic ring substituents can enhance the biological efficacy of a parent molecule. tandfonline.com
Studies on a range of acylated methyl β-D-galactopyranoside derivatives have demonstrated that these modifications often lead to notable antimicrobial properties. nih.gov A structure-activity relationship investigation revealed that incorporating a lauroyl chain [CH3(CH2)10CO-] or a halo-aromatic chain, such as a 3- or 4-chlorobenzoyl group, in combination with the sugar, resulted in the most potent activity against various bacterial and fungal pathogens. tandfonline.com The introduction of different acyl halides to the parent methyl β-D-galactopyranoside can yield a variety of 6-O-acyl esters, which can be further modified to create compounds with diverse functionalities within a single molecular framework. nih.gov
The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to estimate the likely biological activities of a compound based on its structure. nih.govphyschemres.org Analysis of various galactopyranoside esters using PASS has indicated a wide spectrum of potential biological activities, including antibacterial, antifungal, and anticarcinogenic properties. nih.gov For instance, in one study, the predicted antifungal activities (Pa) for a series of methyl α-D-galactopyranoside esters were significantly higher than their predicted antibacterial activities (Pa), suggesting they could be more potent against phytopathogenic fungi. mdpi.com
Below is a table of predicted antimicrobial activities for several analogs, illustrating the influence of different acyl groups.
| Compound | Acyl Moiety at C-6 (and other positions) | Predicted Antibacterial (Pa) | Predicted Antifungal (Pa) |
| Methyl 6-O-(4-chlorobenzoyl)-β-D-galactopyranoside derivative (Analog 1) | 4-Chlorobenzoyl | 0.551 | 0.673 |
| Methyl 6-O-myristoyl-2,3,4-tri-O-palmitoyl-β-D-galactopyranoside | Myristoyl (C6), Palmitoyl (B13399708) (C2, C3, C4) | 0.541 | 0.628 |
| Methyl 6-O-pentanoyl-2,3,4-tri-O-benzoyl-α-D-galactopyranoside | Pentanoyl (C6), Benzoyl (C2, C3, C4) | 0.528 | 0.669 |
| Methyl 6-O-pentanoyl-2,3,4-tri-O-tosyl-α-D-galactopyranoside | Pentanoyl (C6), Tosyl (C2, C3, C4) | 0.568 | 0.695 |
| Methyl 6-O-(2-bromobenzoyl)-2,3,4-tri-O-lauroyl-β-D-galactopyranoside | 2-Bromobenzoyl (C6), Lauroyl (C2, C3, C4) | 0.558 | 0.675 |
Pa = probability of being active. Data synthesized from PASS prediction studies. nih.govphyschemres.org
In vitro antimicrobial testing has confirmed these predictive trends. For example, specific acylated derivatives showed potent activity against bacteria such as Bacillus subtilis and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 0.352 ± 0.02 mg/mL. nih.gov This demonstrates that the nature of the acyl group—whether it is a simple benzoate, a substituted aromatic ring, or a long aliphatic chain—is a critical determinant of the compound's biological activity profile. tandfonline.comnih.gov
Positional Effects of Functional Groups on Biochemical Interactions
The regiochemistry of functional groups on the galactopyranoside ring is a critical factor governing both synthetic accessibility and biological function. The hydroxyl groups on the sugar ring exhibit different reactivity, which allows for regioselective synthesis. mdpi.com The primary hydroxyl group at the C-6 position is sterically less hindered and more nucleophilic than the secondary hydroxyl groups at C-2, C-3, and C-4. nih.gov This results in a typical reactivity sequence for direct acylation: 6-OH > 2-OH > 3-OH, 4-OH. nih.govnih.gov
This inherent reactivity makes the C-6 position a common starting point for derivatization. The synthesis of methyl β-D-galactopyranoside, 6-benzoate, takes advantage of this selectivity. nih.gov Once the C-6 position is functionalized, the remaining hydroxyl groups can be modified to generate fully substituted analogs. nih.gov For instance, a 6-O-(2-bromobenzoyl) substitution product can be transformed into 2,3,4-tri-O-acyl compounds with various other substituents. nih.gov
The position of the acyl group directly impacts how the molecule interacts with biological targets. Substitution at the C-6 position extends the molecule into solvent-exposed regions in many enzyme binding sites, allowing the acyl moiety to form specific interactions that may be unavailable to substituents at other positions. The aglycon moiety (the non-sugar part, in this case, the methyl and benzoate groups) has a profound effect on the inhibitory ability of glycoside analogs against enzymes like β-galactosidase. researchgate.net For example, in a study of galactonoamidine inhibitors, hydrophobic interactions of a methyl group on a benzylamine (B48309) substituent were identified as causing a remarkably high inhibitory ability. researchgate.net This highlights that even subtle changes in the positioning and nature of functional groups can lead to significant differences in biochemical interactions. The orientation of the benzoate group relative to the sugar core dictates its ability to engage in π-π stacking or hydrophobic interactions within a protein's active site.
Elucidation of Key Structural Determinants for Enhanced Bioactivity
The enhanced bioactivity of derivatized galactosides is rooted in specific structural features that promote high-affinity binding to biological targets. Computational studies, particularly molecular docking, have been instrumental in elucidating these determinants. nih.govnih.gov By modeling the interaction between galactopyranoside esters and target proteins, such as the SARS-CoV-2 main protease, researchers have identified key binding modes and stabilizing interactions. nih.gov
Key structural determinants for enhanced bioactivity include:
Hydrogen Bonding: The core galactopyranoside scaffold, with its remaining free hydroxyl groups or the ester carbonyl oxygens, can act as hydrogen bond donors or acceptors. Docking studies show that these esters form multiple hydrogen bonds with active site residues of target proteins, such as Cys145, His41, and Gly143 in the SARS-CoV-2 protease. nih.gov
Hydrophobic and Electrostatic Interactions: The acyl moiety, particularly an aromatic group like benzoate, is crucial for establishing non-polar interactions. The benzene (B151609) ring can fit into hydrophobic pockets within the active site, while the ester linkage provides a site for electrostatic and dipole interactions. researchgate.net The ability of the molecule's shape to conform to the target's binding site is essential for these interactions. nih.gov
Conformational Stability: For a compound to be an effective inhibitor, it must form a stable complex with its target. Molecular dynamics simulations are used to assess the stability of the ligand-protein complex over time. tandfonline.comnih.gov Studies on acylated galactosides have shown that the protein-ligand combination remains stable throughout simulations, indicating a favorable and persistent binding conformation. nih.gov
In essence, the galactopyranoside ring often serves as a recognition element, guiding the molecule to the target, while the strategically placed acyl group at the C-6 position acts as the primary driver of binding affinity and specificity through hydrophobic and electronic complementarity. nih.govresearchgate.net
Development of Predictive Models for Novel Derivatized Compounds
The rational design of new bioactive compounds relies heavily on predictive models that can forecast the activity of hypothetical structures, thereby prioritizing synthetic efforts. For galactopyranoside derivatives, a multi-faceted computational approach has proven effective. nih.govnih.gov
Prediction of Activity Spectra for Substances (PASS): As mentioned earlier, PASS is an early-stage screening tool that predicts a wide range of biological activities based on the 2D structure of a molecule. It provides probabilities of a compound being active (Pa) or inactive (Pi) for various endpoints, guiding the initial focus of a research program. physchemres.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For glycosidase inhibitors, QSAR analyses have been used to create predictive models by combining pharmacophoric features and physicochemical descriptors. nih.gov These models can identify the key structural properties that correlate with high potency and can be used to predict the activity of newly designed analogs.
Molecular Docking and Dynamics: These structure-based methods provide detailed insights into the binding of a ligand to its receptor. Docking predicts the preferred orientation and binding affinity of a molecule within a protein's active site. nih.govnih.gov This is often followed by molecular dynamics simulations, which model the movement of atoms over time to confirm the stability of the docked pose and the persistence of key interactions. tandfonline.comnih.gov
Quantum Mechanics and DFT: Methods like Density Functional Theory (DFT) are used to optimize the 3D geometry of the molecules and calculate their electronic properties, such as frontier orbital energies, dipole moment, and molecular electrostatic potential. nih.gov These calculated properties can explain the reactivity and interaction potential of the derivatives and serve as descriptors in QSAR models. nih.gov
Together, these computational tools form a powerful framework for the design of novel derivatized galactosides. By predicting bioactivity, simulating target interactions, and confirming complex stability, these models allow researchers to virtually screen and refine potential drug candidates before committing to their chemical synthesis and in vitro evaluation. nih.govnih.gov
Future Research Directions and Emerging Applications
Advancements in Stereoselective Glycoside Synthesis Methodologies
The precise control of stereochemistry during the formation of glycosidic bonds is a cornerstone of carbohydrate chemistry. Future research concerning beta-D-Galactopyranoside, methyl, 6-benzoate will undoubtedly benefit from ongoing advancements in stereoselective glycosylation. The synthesis of this compound and its subsequent use in constructing more complex glycostructures hinges on the ability to form specific anomeric linkages.
Recent progress in this area has focused on the development of novel catalysts and promoter systems that can influence the stereochemical outcome of glycosylation reactions. For instance, the use of chiral catalysts is a promising approach to achieving high stereoselectivity. These catalysts can create a chiral environment around the reaction center, favoring the formation of one stereoisomer over the other. Furthermore, the strategic choice of protecting groups on the glycosyl donor and acceptor can significantly impact the stereoselectivity of the reaction. The benzoate (B1203000) group at the 6-position of the galactopyranoside ring in the target molecule may itself exert a directing effect in subsequent glycosylation reactions.
Another area of active research is the development of automated glycan assembly, which utilizes solid-phase synthesis to construct complex oligosaccharides in a controlled and efficient manner. The application of such automated methods to the synthesis of glycans incorporating this compound could accelerate the exploration of their biological functions.
Future methodologies are also likely to focus on enzymatic and chemo-enzymatic approaches. Glycosyltransferases, the enzymes responsible for glycosidic bond formation in nature, offer unparalleled stereospecificity. The use of engineered glycosyltransferases or the development of small-molecule catalysts that mimic their function could provide highly efficient and selective routes to desired glycoconjugates.
Key Research Thrusts in Stereoselective Synthesis:
| Methodology | Description | Potential Impact on this compound |
|---|---|---|
| Chiral Catalysis | Utilization of chiral Lewis acids or organocatalysts to control the stereochemical outcome of the glycosylation reaction. | Enables the precise synthesis of either alpha or beta linkages when using the title compound as a building block. |
| Automated Glycan Assembly | Solid-phase synthesis of oligosaccharides, allowing for rapid and controlled construction of complex glycans. | Facilitates the rapid synthesis of a library of glycans containing the title compound for biological screening. |
| Enzymatic Synthesis | Use of wild-type or engineered glycosyltransferases to form glycosidic bonds with high stereospecificity. | Provides a green and highly selective method for incorporating the title compound into biologically relevant oligosaccharides. |
Development of High-Throughput Screening Platforms for Derivatized Libraries
The synthesis of a diverse library of molecules based on the this compound scaffold is a crucial first step towards discovering novel biological activities. However, the efficient evaluation of these libraries requires the development and application of high-throughput screening (HTS) platforms. HTS allows for the rapid testing of thousands of compounds for a specific biological activity, significantly accelerating the drug discovery process.
For derivatized libraries of this compound, HTS platforms could be designed to screen for a variety of biological activities. For example, given that acylated glycosides have shown antimicrobial and potential antiviral properties, an initial focus could be on screening for inhibitors of microbial growth or viral replication. nih.gov This could involve cell-based assays where the ability of the compounds to protect cells from a pathogen is measured.
Carbohydrate microarrays are another powerful HTS technology. In this approach, a library of carbohydrates is immobilized on a solid surface and then probed with fluorescently labeled proteins, cells, or viruses to identify binding interactions. A library of derivatives of this compound could be screened against a panel of lectins, antibodies, or viral surface proteins to identify specific binding partners.
Furthermore, the development of activity-based probes (ABPs) for glycosidases and glycosyltransferases could be utilized in HTS. These probes are designed to covalently label the active site of a target enzyme upon binding, providing a direct readout of enzyme inhibition. A library of this compound derivatives could be screened for their ability to inhibit specific glycosidases, which are involved in a wide range of physiological and pathological processes.
Integration of Glycochemistry with Materials Science and Nanotechnology
The unique structural features of carbohydrates make them attractive building blocks for the creation of novel materials with advanced properties. The integration of glycochemistry with materials science and nanotechnology opens up exciting possibilities for the application of this compound beyond the traditional biomedical sphere.
One area of interest is the development of carbohydrate-based polymers, or glycopolymers. These materials can be designed to have specific biological recognition properties, making them useful for applications such as targeted drug delivery and tissue engineering. This compound could be incorporated into polymers to create materials that can specifically interact with galactose-binding proteins, such as lectins, which are often overexpressed on the surface of cancer cells.
Furthermore, the functionalization of nanoparticles with carbohydrates, creating so-called "glyconanoparticles," is a rapidly growing field. These glyconanoparticles can be used for a variety of applications, including bioimaging, biosensing, and targeted therapy. The benzoate group on this compound could provide a useful handle for attaching the molecule to the surface of nanoparticles. The resulting glyconanoparticles could then be used to target specific cells or tissues that recognize the galactose moiety.
The self-assembly properties of carbohydrates can also be harnessed to create novel hydrogels and other soft materials. The introduction of the benzoyl group could modify the self-assembly behavior of methyl beta-D-galactopyranoside, leading to the formation of new materials with unique properties. These materials could find applications in areas such as controlled release and regenerative medicine.
Exploration of Novel Biochemical Pathways and Enzyme Targets
Understanding how this compound interacts with biological systems is key to unlocking its full therapeutic potential. Future research will need to focus on elucidating the biochemical pathways that are modulated by this compound and identifying its specific enzyme targets.
Given its structural similarity to natural galactosides, it is likely that this compound will interact with enzymes that process these sugars, such as galactosidases and galactosyltransferases. Studies on the enzymatic hydrolysis of acylated galactosides can provide insights into how the 6-benzoate group affects substrate recognition and turnover by these enzymes. It is possible that the benzoate group could either enhance or inhibit the activity of these enzymes, leading to downstream effects on cellular signaling pathways.
The development of chemical probes based on the this compound structure will be a valuable tool for identifying its protein targets. These probes could be designed to include a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, which would allow for the visualization and isolation of the protein-ligand complex.
Furthermore, metabolic labeling experiments could be used to track the fate of this compound within cells. By using an isotopically labeled version of the compound, it would be possible to follow its incorporation into cellular glycoconjugates and identify the enzymes involved in its metabolism. This information would be crucial for understanding the compound's mechanism of action and for designing more potent and selective derivatives. The investigation of modified galactosides as inhibitors of specific enzymes, such as β-galactosidase, is an active area of research that could provide a framework for studying the title compound. scbt.comnih.govnih.gov
Potential Enzyme Targets and Biochemical Pathways:
| Enzyme Class | Potential Interaction | Biochemical Pathway |
|---|---|---|
| Galactosidases | Substrate or inhibitor | Glycoconjugate degradation |
| Galactosyltransferases | Inhibitor or acceptor substrate | Glycoconjugate biosynthesis |
| Lectins | Binding ligand | Cell-cell recognition, signaling |
Q & A
Q. What are the common synthetic routes for preparing β-D-galactopyranoside derivatives with regioselective benzoate modifications?
Answer: The synthesis of β-D-galactopyranoside derivatives, such as methyl 6-benzoate, typically involves regioselective acylation. A validated method employs bis(tributyl)tin oxide to activate hydroxyl groups, favoring benzoate formation at the C6 position. For example, using dibutyltin oxide, the equatorial hydroxyl group at C6 is activated via a 5-membered stannylene intermediate, yielding 6-benzoate in ~73% with minor 2,6-dibenzoate byproducts . Reaction conditions (e.g., solvent, temperature, and stoichiometry) must be optimized to minimize competing acylation at other positions. Post-synthesis, purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical .
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the regiochemistry of benzoate substitutions in β-D-galactopyranoside derivatives?
Answer: 13C NMR is essential for confirming regiochemistry. For methyl 6-benzoate, the carbonyl carbon of the benzoate ester appears at ~165–167 ppm. Key shifts include:
- C6 carbon : Downfield shift to ~65–70 ppm due to esterification.
- Adjacent carbons (C5 and C4) : Subtle deshielding (~3–5 ppm shift) compared to unmodified galactopyranoside .
1H NMR can further validate the structure: the methyl group of the benzoate appears as a singlet at ~3.3–3.5 ppm, while aromatic protons resonate at 7.4–8.1 ppm. DEPT and HSQC experiments help assign carbons unambiguously .
Q. What standard protocols are used to assess the enzymatic stability of β-D-galactopyranoside derivatives in biological assays?
Answer: Fluorogenic substrates like Xite™ Green β-D-galactopyranoside are used to monitor β-galactosidase activity. A typical protocol involves:
Substrate preparation : Dissolve the compound in DMSO (2–5 mM stock) and dilute to 1–20 µM in assay buffer .
Enzyme incubation : Add β-galactosidase (e.g., 0.1–1 U/mL) and incubate at 37°C.
Fluorescence measurement : Monitor fluorescence (ex/em ~490/520 nm) kinetically.
Controls (e.g., substrate without enzyme) are essential to rule out auto-hydrolysis. Cell-based assays require optimizing permeability and incubation time to avoid cytotoxicity .
Advanced Research Questions
Q. How can competing regioselectivity in benzoylation reactions of β-D-galactopyranosides be mitigated to achieve high C6 specificity?
Answer: Competing acylation at C2 or C3 often arises from steric and electronic factors. Strategies include:
- Steric directing groups : Introduce temporary protecting groups (e.g., tert-butyldiphenylsilyl ether at C6) to block undesired positions .
- Metal-mediated activation : Use stannylene acetals (e.g., bis(tributyl)tin oxide) to stabilize cis-vicinal diols, favoring C6 activation .
- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of equatorial hydroxyl groups .
Post-reaction analysis via LC-MS or MALDI-TOF can identify byproducts, guiding iterative optimization.
Q. What mechanistic insights explain the variable antibacterial activity of acylated β-D-galactopyranoside derivatives?
Answer: Antibacterial activity correlates with substituent hydrophobicity and membrane interaction. For example:
- Benzenesulfonyl derivatives : Exhibit broad-spectrum activity against Gram-positive bacteria (MIC ~8–32 µg/mL) due to enhanced membrane disruption .
- 6-Benzoate vs. 2,6-dibenzoate : The latter shows reduced activity, likely due to steric hindrance limiting target binding.
Structure-activity relationship (SAR) studies using logP calculations and molecular docking (e.g., with penicillin-binding proteins) can rationalize these trends .
Q. How do advanced mass spectrometry (MS) techniques differentiate isomeric β-D-galactopyranoside derivatives?
Answer: High-resolution MS (HRMS) coupled with tandem MS (MS/MS) resolves isomers:
- CID fragmentation : 6-Benzoate derivatives show characteristic loss of benzoic acid (122 Da), while 2- or 3-substituted isomers fragment via glycosidic bond cleavage .
- Ion mobility spectrometry (IMS) : Separates isomers based on collision cross-section differences (e.g., 6-benzoate vs. 4-benzoate) .
Quantitative analysis can be achieved using isotope-labeled internal standards (e.g., 13C6-methyl galactoside) .
Methodological Considerations
Q. What strategies improve the yield of regioselective glycosylation in β-D-galactopyranoside synthesis?
Answer:
Q. How can computational modeling predict the regioselectivity of acylation reactions in carbohydrate chemistry?
Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict activation energies for hydroxyl group acylation. Key parameters:
- Electrostatic potential maps : Identify nucleophilic hotspots (e.g., C6 in β-D-galactopyranoside) .
- Conformational analysis : Chair conformation stability influences accessibility of hydroxyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
